Pyridine 1

Acid Dissociation Constant Basicity Heterocyclic Chemistry

Choose Pyridine 1‑Oxide (pyridine N‑oxide) when unmodified pyridine limits your research. With pKa 0.8 — 100,000‑fold lower basicity than pyridine (pKa 5.2) — this polarized, non‑basic heterocycle enables unique reactivity. Proven superior C(2)‑selectivity in Rh(III)‑catalyzed C–H activation accelerates medicinal chemistry SAR. As the primary CYP1A1‑inducing metabolite, it is an essential DMPK analytical standard. High water solubility streamlines aqueous catalysis and scale‑up. Do not substitute with generic pyridine.

Molecular Formula C19H23ClN2O4
Molecular Weight 378.8 g/mol
Cat. No. B12086870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine 1
Molecular FormulaC19H23ClN2O4
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C19H23N2.ClHO4/c1-4-21-16-8-7-11-19(21)10-6-5-9-17-12-14-18(15-13-17)20(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyNURUHMMUJFXYDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine N-Oxide: A Quantitative Baseline for Reactivity and Basicity Differentiation


Pyridine N-oxide (pyridine-1-oxide) is the heterocyclic N-oxide derived from the oxidation of the parent pyridine ring [1]. This functionalization fundamentally alters the molecule's electronic structure, creating a compound with a distinct profile of basicity, solubility, and reactivity that is quantifiably different from its precursor and related analogs. It serves as a key building block for compounds requiring a polarized, non-basic pyridine unit, enabling synthetic pathways and biological interactions that are inaccessible to the parent heterocycle [2].

Why Pyridine N-Oxide Cannot Be Interchanged with Pyridine or Its Metabolites


While pyridine and its N-oxide share a common core structure, their physicochemical and biological properties diverge to a degree that precludes generic substitution. Pyridine is a moderately strong base and a common solvent, whereas its N-oxide is a solid with dramatically reduced basicity (pKa of 0.8 vs. 5.2) and a reversed electronic character, making it a nucleophilic rather than electrophilic aromatic [1][2]. In biological systems, the metabolite pyridine N-oxide induces specific enzymatic pathways (CYP1A1) with a tissue distribution distinct from pyridine itself or its hydroxylated metabolites, leading to unique toxicological and pharmacological profiles [3]. These fundamental differences in physical state, electronic nature, and biological activity are supported by the quantitative evidence below, confirming that these compounds cannot be used interchangeably in synthetic, catalytic, or biological research.

Quantitative Evidence for Selecting Pyridine N-Oxide Over Analogs


5 Orders of Magnitude Lower Basicity: pKa Comparison with Pyridine

Pyridine N-oxide is five orders of magnitude less basic than pyridine. Its conjugate acid has a pKa of 0.8, compared to a pKa of approximately 5.2 for the conjugate acid of pyridine [1]. This dramatic reduction in basicity confirms the strong electron-withdrawing effect of the N-oxide group on the ring's lone pair.

Acid Dissociation Constant Basicity Heterocyclic Chemistry

Enhanced Nucleophilicity: 11.87-Fold Rate Increase Over p-Nitropyridine N-oxide

In a comparative study of nucleophilic reactivity, the strength of nucleophilicity of pyridine N-oxide was found to be 11.87 times greater than that of p-nitropyridine N-oxide, establishing a quantifiable benchmark for its reactivity within the N-oxide class [1].

Nucleophilic Substitution Kinetics Reactivity

Tissue-Specific CYP1A1 Induction: Comparable to or Greater Potency Than Pyridine

In a study comparing the in vivo induction of CYP1A1 in rats, pyridine N-oxide demonstrated induction potency in the lung, kidney, and liver that was comparable to or greater than that of pyridine itself [1]. In contrast, 4-hydroxypyridine had no effect on CYP1A1 expression, while 2- and 3-hydroxypyridine caused tissue-specific induction or repression [1].

Cytochrome P450 CYP1A1 Induction Metabolism Toxicology

Superior C(2)-Selectivity and Reactivity in Rh(III)-Catalyzed C-H Activation vs. Pyridine

In Rh(III)-catalyzed oxidative C-H bond functionalization, pyridine N-oxide substrates are more reactive overall and display high selectivity for functionalization at the C(2)-H position. In contrast, reactions of analogous pyridine substrates are slower and show poor site selectivity between C(2) and C(4) positions [1]. This enhanced reactivity and selectivity is attributed to stronger interaction of the N-oxide directing group with the Rh catalyst [1].

C-H Activation Rhodium Catalysis Site Selectivity Organic Synthesis

Enhanced N-O Bond Stability: 10-14 kcal/mol Extra Resonance Stabilization Over Aliphatic N-Oxides

Computational studies show the "extra" resonance stabilization in pyridine N-oxide, relative to aliphatic amine N-oxides like trimethylamine N-oxide (TMAO), is consistent with a 10-14 kcal/mol increase in its N-O bond dissociation enthalpy (BDE) [1]. This confirms the aromatic ring's significant contribution to the bond's stability.

Bond Dissociation Energy Thermodynamics Computational Chemistry Resonance Stabilization

Complete Water Solubility: A Key Binary Distinction from Pyridine

In contrast to pyridine, which has a solubility of 82.9 g/100 mL in water at 20°C, pyridine N-oxide is described as having "very good" or "high" water solubility and is a hygroscopic solid at room temperature [1][2]. This binary distinction in physical state and aqueous affinity is a direct consequence of the polarized N-oxide bond.

Solubility Physicochemical Properties Formulation Extraction

High-Impact Research and Industrial Applications for Pyridine N-Oxide


Scaffold for Regioselective C-H Functionalization in Medicinal Chemistry

The superior C(2)-selectivity and enhanced reactivity of pyridine N-oxide in Rh(III)-catalyzed C-H activation, as established in [1], makes it an ideal scaffold for the late-stage functionalization of drug candidates. Researchers can install complex functional groups at a specific site on the pyridine ring with high fidelity, a process that is inefficient or unselective when using the parent pyridine. This enables the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR) in medicinal chemistry campaigns.

Stable and Non-Basic Ligand for Aqueous Catalysis

Based on its five-order-of-magnitude lower basicity (pKa = 0.8) [1] and high water solubility , pyridine N-oxide is an excellent ligand for transition metal catalysts designed to operate in aqueous or protic media. Its weak basicity ensures it will not deactivate acid-sensitive catalysts or interfere with pH-dependent steps, while its solubility keeps the catalyst in the aqueous phase, facilitating product separation and catalyst recycling in green chemistry applications.

Metabolite Standard for Toxicological and DMPK Studies

As a primary and biologically active metabolite of pyridine, pyridine N-oxide serves as a critical analytical standard and research tool in drug metabolism and pharmacokinetics (DMPK). Its distinct, broad-spectrum induction of CYP1A1 [1] provides a predictable and robust positive control for studies investigating enzyme induction, drug-drug interactions, and the toxicological mechanisms of pyridine-containing compounds. This ensures more accurate and reproducible data in preclinical safety assessments.

Synthetic Intermediate in Antiviral and Antibacterial Agents

The unique electronic properties of the N-oxide group, particularly its enhanced nucleophilicity [1], make pyridine N-oxide a versatile intermediate in the synthesis of antiviral and antibacterial agents . It serves as a key building block for creating active pharmaceutical ingredients (APIs) where the polarized, non-basic pyridine motif is essential for target binding or improving the drug's pharmacokinetic profile. Its high water solubility [2] also streamlines its use and removal in large-scale manufacturing processes.

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